molecular formula C8H14O2S6 B12807078 O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate CAS No. 69303-50-0

O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate

Cat. No.: B12807078
CAS No.: 69303-50-0
M. Wt: 334.6 g/mol
InChI Key: MLJOCCOPXPSSGC-UHFFFAOYSA-N
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Description

O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate: is a chemical compound with the molecular formula C~8~H~14~O~2~S~6~ Diisopropylxanthogen tetrasulfide . This compound is characterized by its unique structure, which includes multiple sulfur atoms, making it a tetrasulfane derivative. It is primarily used in the rubber industry as a vulcanization accelerator.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O1,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate typically involves the reaction of diisopropyl xanthate with sulfur. The reaction conditions often include:

    Temperature: Moderate temperatures are maintained to ensure the stability of the compound.

    Solvent: Organic solvents such as toluene or dichloromethane are commonly used.

    Catalysts: Catalysts like iodine or other halogens may be employed to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:

    Raw Materials: High-purity diisopropyl xanthate and elemental sulfur.

    Reaction Vessels: Stainless steel reactors with temperature control systems.

    Purification: The product is purified using distillation or recrystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: O1,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Nucleophiles like amines or alcohols are used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted xanthates.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Polymer Chemistry: It is employed in the synthesis of sulfur-containing polymers.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes by interacting with thiol groups.

Medicine:

    Drug Development: Research is ongoing to explore its potential as a therapeutic agent due to its unique sulfur-containing structure.

Industry:

    Rubber Industry: It is widely used as a vulcanization accelerator in the production of natural and synthetic rubber.

Mechanism of Action

The mechanism of action of O1,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate involves the interaction of its sulfur atoms with various molecular targets. The compound can form disulfide bonds with thiol groups in proteins and enzymes, leading to:

    Enzyme Inhibition: By forming disulfide bonds with thiol groups in enzymes, the compound can inhibit their activity.

    Polymer Cross-Linking: In the rubber industry, it facilitates the formation of cross-links between polymer chains, enhancing the mechanical properties of rubber.

Comparison with Similar Compounds

    Diisopropylxanthogen disulfide: Contains fewer sulfur atoms and has different reactivity.

    Tetraethylthiuram disulfide: Another sulfur-containing compound used in rubber vulcanization but with a different structure.

Uniqueness: O1,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate is unique due to its tetrasulfane structure, which imparts distinct chemical properties and reactivity. Its ability to form multiple disulfide bonds makes it particularly effective in applications requiring strong sulfur-sulfur interactions.

Properties

CAS No.

69303-50-0

Molecular Formula

C8H14O2S6

Molecular Weight

334.6 g/mol

IUPAC Name

O-propan-2-yl (propan-2-yloxycarbothioyltetrasulfanyl)methanethioate

InChI

InChI=1S/C8H14O2S6/c1-5(2)9-7(11)13-15-16-14-8(12)10-6(3)4/h5-6H,1-4H3

InChI Key

MLJOCCOPXPSSGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)SSSSC(=S)OC(C)C

Origin of Product

United States

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